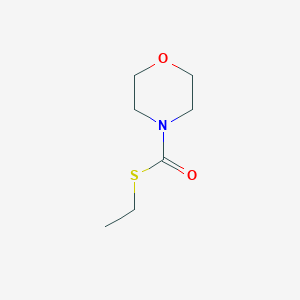
S-Ethyl morpholine-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Ethyl morpholine-4-carbothioate: is a chemical compound with the molecular formula C7H13NOS2 It is a derivative of morpholine, a heterocyclic amine, and contains a thioester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl morpholine-4-carbothioate typically involves the reaction of morpholine with ethyl chloroformate and a sulfur-containing reagent. One common method is the reaction of morpholine with ethyl chloroformate in the presence of a base, followed by the addition of a sulfur source such as carbon disulfide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst/Base: Triethylamine or pyridine is often used as a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: S-Ethyl morpholine-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester group can yield thiols or alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
S-Ethyl morpholine-4-carbothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of S-Ethyl morpholine-4-carbothioate involves its interaction with thiol groups in proteins and enzymes. The thioester group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Morpholine: A parent compound with a similar structure but lacks the thioester group.
Thiazoles: Compounds containing a sulfur and nitrogen heterocyclic ring, which also exhibit diverse biological activities.
Thioesters: A broader class of compounds containing the thioester functional group.
Uniqueness: S-Ethyl morpholine-4-carbothioate is unique due to its combination of a morpholine ring and a thioester group. This combination imparts specific chemical reactivity and biological activity, making it valuable in various applications.
Eigenschaften
IUPAC Name |
S-ethyl morpholine-4-carbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-11-7(9)8-3-5-10-6-4-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCFISXBKDJIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00793107 |
Source


|
| Record name | S-Ethyl morpholine-4-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00793107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65839-09-0 |
Source


|
| Record name | S-Ethyl morpholine-4-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00793107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
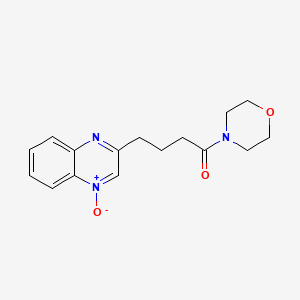
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
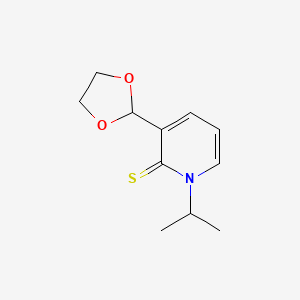
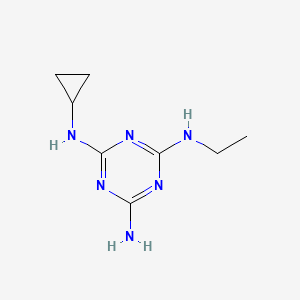
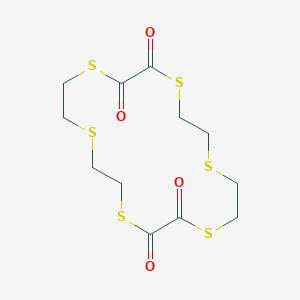

![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)
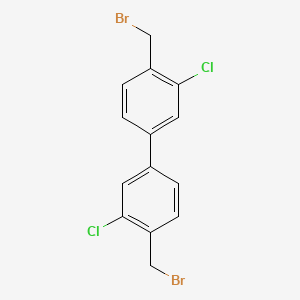

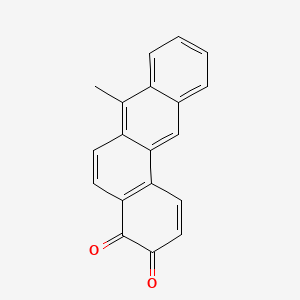

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
